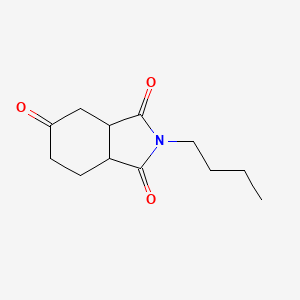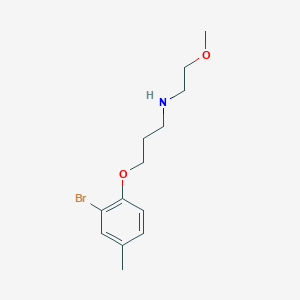
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione, also known as SU5416, is a synthetic compound that has been extensively studied in the field of cancer research. It belongs to the class of small molecule inhibitors that target the vascular endothelial growth factor receptor (VEGFR) and has shown promising results in inhibiting tumor growth and angiogenesis.
Wirkmechanismus
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione binds to the ATP-binding site of VEGFR and inhibits its tyrosine kinase activity, thereby preventing the activation of downstream signaling pathways that promote angiogenesis and tumor growth. It also induces apoptosis in tumor cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to reduce tumor growth and metastasis in various animal models. It also inhibits the formation of new blood vessels in tumors, thereby reducing their blood supply and nutrient availability. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione is its specificity for VEGFR, which makes it a potent inhibitor of angiogenesis and tumor growth. However, its efficacy in clinical trials has been limited by its short half-life and toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the development of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione and other VEGFR inhibitors. One approach is to improve the pharmacokinetics and pharmacodynamics of these compounds by modifying their chemical structure or delivery methods. Another approach is to combine VEGFR inhibitors with other anti-cancer agents to enhance their efficacy and reduce toxicity. Finally, the identification of biomarkers that predict the response to VEGFR inhibitors may help to personalize cancer therapy and improve patient outcomes.
Synthesemethoden
The synthesis of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with butylamine and phosgene, followed by cyclization using sodium hydroxide. The final product is obtained after purification using chromatography.
Wissenschaftliche Forschungsanwendungen
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione has been widely studied in preclinical and clinical trials for its potential as an anti-cancer agent. It has been shown to inhibit tumor growth and angiogenesis by blocking the signaling pathway of VEGFR, which is essential for the development of new blood vessels in tumors.
Eigenschaften
IUPAC Name |
2-butyl-4,6,7,7a-tetrahydro-3aH-isoindole-1,3,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-6-13-11(15)9-5-4-8(14)7-10(9)12(13)16/h9-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPGYDKHGVVPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2CCC(=O)CC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[amino(imino)methyl]-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5004360.png)
![rel-(2R,3R)-3-[(3-chlorobenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5004366.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5004375.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5004376.png)

![N-[10a-(4-morpholinyl)-6b,7,8,9,10,10a-hexahydrobenzo[b]naphtho[2,1-d]furan-5-yl]benzenesulfonamide](/img/structure/B5004387.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5004419.png)
![4-(3-chloro-4-methylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5004422.png)



![3-(4-methylphenyl)-5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5004466.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5004468.png)